2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[(3-thiophen-2-ylpyrazin-2-yl)methylsulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c18-16(22)11-25-12-3-5-13(6-4-12)27(23,24)21-10-14-17(20-8-7-19-14)15-2-1-9-26-15/h1-9,21H,10-11H2,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMYJTAJDZNJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazine intermediates. Common synthetic methods include:
Thiophene Synthesis: Thiophene derivatives can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Pyrazine Synthesis: Pyrazine derivatives can be synthesized through cyclization reactions involving diamines and dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyrazine ring can be reduced to amines.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula : C17H14N3O3S2
- Molecular Weight : 359.4 g/mol
- Key Functional Groups :
- Sulfamoyl group
- Phenoxy group
- Thiophenyl and pyrazinyl moieties
These structural features contribute to the compound's biological activity and reactivity, making it a candidate for various applications.
Medicinal Chemistry
-
Anticancer Activity :
- Recent studies have highlighted the potential of compounds containing thiophene and pyrazine derivatives to exhibit anticancer properties. For instance, similar compounds have shown efficacy in inducing apoptosis in cancer cell lines, such as A549 and C6, through mechanisms involving caspase activation and DNA synthesis inhibition .
- The incorporation of sulfamoyl groups may enhance the compound's ability to target specific enzymes involved in cancer cell proliferation.
-
Antimicrobial Properties :
- Compounds with similar structures have demonstrated antimicrobial activity, suggesting that 2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide could be explored for developing new antimicrobial agents . The presence of the thiophenyl group is particularly noted for its role in enhancing bioactivity against various pathogens.
Drug Development
-
Targeting Specific Receptors :
- The compound's design allows it to interact with specific biological targets, such as neurokinin receptors. This interaction could lead to therapeutic effects in treating conditions related to the central nervous system (CNS) .
- The potential for selective antagonism at these receptors positions the compound as a candidate for further investigation in drug discovery.
-
Synthesis of Novel Derivatives :
- The synthetic routes developed for this compound can serve as a foundation for creating new derivatives with improved pharmacological profiles. By modifying functional groups or substituents, researchers can tailor the compound's activity to enhance efficacy and reduce side effects.
Chemical Research
- Synthetic Methodologies :
- The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Techniques such as chromatography and continuous flow reactors are employed to ensure high-quality production.
- Understanding the reaction mechanisms involved provides insights into designing more efficient synthetic pathways for similar compounds.
Anticancer Studies
In a study evaluating a related class of compounds, researchers synthesized various thiazole and pyrazine derivatives and assessed their anticancer activity against specific tumor cell lines. The results indicated that certain modifications led to significant improvements in cytotoxicity, suggesting that structural variations could enhance therapeutic potential .
Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of sulfamoyl-containing compounds, revealing promising results against several bacterial strains. This highlights the potential of this compound as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The thiophene and pyrazine rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are used as anti-inflammatory drugs and local anesthetics.
Pyrazine Derivatives: Compounds such as pyrazinamide are used as first-line drugs for tuberculosis treatment.
Uniqueness
2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is unique due to its combination of a thiophene ring, a pyrazine ring, and a sulfamoyl group. This combination provides a unique set of chemical properties and potential biological activities that are not found in other compounds.
Biological Activity
The compound 2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide has emerged as a significant subject of study in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, which include a thiophene moiety, a pyrazine ring, and a sulfamoyl group, suggest diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features:
- A sulfamoyl group, which is known for its role in various biological activities.
- A thiophene ring that enhances the compound's lipophilicity and biological interactions.
- A pyrazine moiety that contributes to its pharmacological effects.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase isoenzymes, which are crucial in various physiological processes including acid-base balance and CO2 transport.
A recent study highlighted that certain sulfonamide derivatives achieved higher inhibitory activity against carbonic anhydrase compared to established inhibitors like acetazolamide. Specifically, one derivative demonstrated a Ki value of 4 nM, significantly lower than that of acetazolamide (250 nM), indicating enhanced potency .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. For example, it was observed that certain derivatives exhibited potent growth inhibition of cancer cell lines while sparing non-tumorigenic cells at concentrations as low as 10 µM. This selective cytotoxicity is particularly valuable in cancer therapy as it minimizes damage to healthy tissues .
Case Studies
- In Vitro Cytotoxicity Assays :
- Mechanistic Studies :
Data Tables
| Compound Name | Activity Type | Ki Value (nM) | Selectivity |
|---|---|---|---|
| Acetazolamide | Carbonic Anhydrase Inhibitor | 250 | Non-selective |
| Compound X | Carbonic Anhydrase Inhibitor | 4 | Selective for cancer cells |
Q & A
Q. What are the optimized synthetic routes for 2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with substitution under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce the thiophene-pyrazine moiety, followed by sulfamoylation and phenoxy-acetamide coupling. Key steps include:
- Substitution reactions for thiophene-pyrazine intermediate formation, optimized at 80–100°C with anhydrous solvents to prevent hydrolysis .
- Condensation reactions using coupling agents like EDCI or DCC for acetamide bond formation, monitored via TLC to track intermediates . Yield optimization requires precise stoichiometry, inert atmospheres (N₂/Ar), and purification via column chromatography .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms substituent positions (e.g., distinguishing thiophene vs. pyrazine protons) .
- High-resolution mass spectrometry (HR-MS) validates molecular weight and detects isotopic patterns for sulfur-containing groups .
- HPLC with UV detection (λ = 254–280 nm) assesses purity (>95%), especially after recrystallization in ethanol/water mixtures .
Q. How does the thiophene-pyrazine core influence the compound's physicochemical properties?
The thiophene moiety enhances π-π stacking interactions, improving solubility in polar aprotic solvents (e.g., DMSO), while the pyrazine ring contributes to planar geometry, affecting crystallinity and melting point (typically >200°C). The sulfamoyl group increases hydrogen-bonding potential, impacting solubility and stability under acidic conditions .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
Contradictions often arise from assay-specific variables:
- Cellular permeability differences : Use logP calculations (e.g., via ChemAxon) to correlate lipophilicity with activity in cell-based vs. cell-free assays .
- Metabolic instability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation pathways .
- Off-target effects : Employ kinase profiling panels or proteome-wide affinity capture to validate specificity .
Q. How can the sulfamoyl-phenoxyacetamide moiety be modified to enhance target binding without compromising metabolic stability?
Methodological approaches include:
- Bioisosteric replacement : Substitute the sulfamoyl group with a sulfonamide or phosphonate to maintain hydrogen-bonding capacity while reducing CYP450-mediated oxidation .
- Steric shielding : Introduce methyl/fluoro groups ortho to the phenoxy oxygen to block enzymatic oxidation without altering binding affinity (e.g., 4-F substitution improves t₁/₂ by 2-fold) .
Q. What mechanistic insights explain the compound's selectivity for kinase X over kinase Y?
Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal:
- Hydrophobic pocket interactions : The thiophene-pyrazine core occupies a unique subpocket in kinase X, while steric clashes occur in kinase Y due to a narrower active site .
- Salt bridge formation : The sulfamoyl group forms a stable interaction with Arg⁴⁵⁶ in kinase X, absent in kinase Y due to Lys⁴⁰² positional variance .
Methodological Challenges & Contradictions
Q. How to address low reproducibility in scaled-up synthesis?
Batch-to-batch variability often stems from:
- Incomplete intermediate purification : Implement inline IR monitoring during sulfamoylation to ensure reaction completion .
- Solvent residual effects : Use azeotropic distillation (e.g., toluene/water) to remove trace DMF, which can inhibit final coupling steps .
Q. Why do stability studies show conflicting degradation products under varying pH conditions?
Degradation pathways are pH-dependent:
- Acidic conditions (pH <3) : Hydrolysis of the acetamide bond dominates, producing phenoxyacetic acid and sulfamoyl-thiophene-pyrazine fragments .
- Basic conditions (pH >9) : Sulfamoyl group cleavage occurs, forming a primary amine derivative. LC-MS/MS fragmentation patterns and isotope labeling (e.g., ¹⁵N) clarify degradation routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
